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Morpholin-3-one oxime

Cat. No.: B13334611
M. Wt: 116.12 g/mol
InChI Key: INJCRGOGWBHGDT-UHFFFAOYSA-N
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Description

Morpholin-3-one oxime is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring both morpholine and oxime functional groups. This combination presents a versatile scaffold for the synthesis of novel bioactive molecules. The morpholine ring is a common pharmacophore found in compounds with a wide range of biological activities. Similarly, the oxime functional group (-C=N-OH) is a key moiety in medicinal chemistry, known to enhance pharmacokinetic properties and contribute to diverse biological effects. Oximes are recognized for their roles as acetylcholinesterase reactivators, kinase inhibitors, and as compounds with demonstrated anticancer and anti-inflammatory potential in research settings . While specific biological data for this compound itself is limited in public literature, its core structure is recognized as a valuable building block. Patent literature indicates that morpholinone and morpholine derivatives show research potential as adrenergic receptor antagonists, suggesting possible applications in studying conditions like benign prostatic hyperplasia (BPH) . The presence of the oxime group allows for further chemical modifications, enabling researchers to create libraries of derivatives for structure-activity relationship (SAR) studies and high-throughput screening. This compound is provided for research use only and is intended for laboratory investigations by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O2 B13334611 Morpholin-3-one oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

N-(3,6-dihydro-2H-1,4-oxazin-5-yl)hydroxylamine

InChI

InChI=1S/C4H8N2O2/c7-6-4-3-8-2-1-5-4/h7H,1-3H2,(H,5,6)

InChI Key

INJCRGOGWBHGDT-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=N1)NO

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Morpholin 3 One Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. For Morpholin-3-one (B89469) oxime, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is essential for complete spectral assignment and conformational analysis. nih.gov

The ¹H NMR spectrum of Morpholin-3-one oxime is expected to display distinct signals corresponding to the protons of the morpholine (B109124) ring and the oxime functional group. savemyexams.com The chemical environment of each proton dictates its chemical shift (δ). The morpholine ring contains three sets of methylene (B1212753) protons (-CH₂-) and one amide proton (-NH-). The conversion of the carbonyl group at the C3 position in the precursor, morpholin-3-one, to an oxime group significantly alters the electronic environment, particularly for the adjacent protons. researchgate.net

The protons on C2, adjacent to the oxime, are expected to be deshielded. The protons on C6, adjacent to the nitrogen atom, and C5, adjacent to the oxygen atom, would appear at chemical shifts typical for such environments. sigmaaldrich.com The amide proton (N-H) and the oxime proton (N-OH) are exchangeable and may appear as broad singlets. Their chemical shifts can be sensitive to solvent, concentration, and temperature. savemyexams.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
-CH₂- (C2)~4.0 - 4.3Singlet or TripletAdjacent to the C=N bond.
-CH₂- (C5)~3.6 - 3.9TripletAdjacent to the ring oxygen.
-CH₂- (C6)~3.3 - 3.5TripletAdjacent to the ring nitrogen (amide).
N-H (Amide)~7.5 - 8.5Broad SingletChemical shift is variable.
N-OH (Oxime)~10.0 - 11.5Broad SingletChemical shift is variable and depends on E/Z isomerism.

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. savemyexams.com For this compound, four distinct signals are expected, corresponding to C2, C3, C5, and C6. The most notable feature in the ¹³C NMR spectrum, when compared to its precursor morpholin-3-one, is the significant upfield shift of the C3 carbon. nih.gov The carbonyl carbon (C=O) signal in the precursor, typically found around 170 ppm, is replaced by the oxime carbon (C=N-OH) signal, which is expected to resonate in the 150-160 ppm range. libretexts.org The chemical shifts of the other ring carbons (C2, C5, C6) are also influenced by the electronic nature of the oxime group. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C3~150 - 160Oxime carbon (C=N-OH).
C5~65 - 70Carbon adjacent to oxygen (C-O).
C2~50 - 55Carbon adjacent to the oxime group.
C6~40 - 45Carbon adjacent to nitrogen (C-N).

While 1D NMR provides essential information, 2D NMR techniques are indispensable for confirming the structural assignments and elucidating stereochemistry. nih.govemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling networks. libretexts.org For this compound, COSY spectra would be expected to show cross-peaks between the protons on C5 and C6, confirming their adjacent relationship within the morpholine ring. Depending on the coupling, a correlation might also be observed between the amide N-H proton and the C6 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. ucl.ac.uk An HSQC spectrum would definitively link the proton signals from Table 1 to the carbon signals in Table 2. For example, it would show a cross-peak connecting the proton signal at ~4.0-4.3 ppm to the carbon signal at ~50-55 ppm, confirming the H2/C2 assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which is crucial for determining stereochemistry. dokumen.pub The oxime functional group can exist as two geometric isomers (E and Z). A NOESY experiment could differentiate between these isomers by identifying a spatial correlation between the oxime -OH proton and the C2 protons. The presence or absence of this NOE cross-peak would help in assigning the specific geometry of the oxime.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. spectroscopyonline.com IR and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice-versa. osti.gov

The vibrational spectrum of this compound is characterized by the distinct frequencies of its constituent functional groups. The most significant change from its precursor is the disappearance of the strong lactam carbonyl (C=O) stretch and the appearance of new bands corresponding to the oxime group. researchgate.netresearchgate.net

Oxime Group (C=N-OH): A medium intensity C=N stretching vibration is expected. The N-O stretch is also a key indicator. A broad O-H stretching band from the oxime hydroxyl group is anticipated in the high-frequency region of the IR spectrum. researchgate.net

Amide Group (-C(O)NH-): Although the C=O is at C3, the N-H bond of the lactam remains. The N-H stretching vibration will be present, and its position can indicate the degree of hydrogen bonding.

Ether Group (-C-O-C-): The morpholine ring contains an ether linkage, which gives rise to a characteristic C-O-C asymmetric stretching vibration, typically a strong band in the IR spectrum.

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected Intensity (IR)
O-H stretchOxime3100 - 3400Broad, Medium
N-H stretchAmide3200 - 3350Medium
C=N stretchOxime1640 - 1680Medium-Weak
C-O-C stretchEther1100 - 1150Strong
N-O stretchOxime930 - 960Medium

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. umb.edu For this compound (C₄H₈N₂O₂), the calculated monoisotopic mass is 116.0586 g/mol . HRMS analysis would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Upon ionization, the molecular ion ([M]⁺•) of this compound would undergo characteristic fragmentation. Plausible fragmentation pathways include:

Loss of a hydroxyl radical (•OH): A common fragmentation for oximes, leading to an [M - 17]⁺ ion.

Loss of water (H₂O): Elimination of water can occur, resulting in an [M - 18]⁺• ion.

Ring Cleavage: Fragmentation of the morpholine ring can occur via various pathways, such as the loss of ethylene (B1197577) oxide (C₂H₄O) or other small neutral molecules, providing further confirmation of the ring structure.

Analysis of these fragment ions allows for the step-by-step reconstruction of the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Analysis and Mechanistic Probes

Electronic absorption spectroscopy, which measures the absorption of ultraviolet (UV) and visible light, is a fundamental technique for probing the electronic structure of molecules containing chromophores. In the case of this compound, the key chromophore is the oxime group (C=N-OH) integrated within the morpholinone heterocyclic ring. The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions originating from the non-bonding (n) and pi (π) molecular orbitals associated with the C=N double bond and the oxygen atom of the hydroxyl group.

Detailed research findings specific to this compound are not present in the surveyed literature. However, analysis of related simple aliphatic and cyclic ketoximes allows for a reliable prediction of its spectroscopic behavior. The electronic spectrum of a saturated ketoxime is typically dominated by two main absorption bands.

Expected Electronic Transitions:

n → π* Transition: This transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an anti-bonding π* orbital of the C=N double bond. These transitions are characteristically weak, with low molar absorptivity (ε) values, typically less than 1000 L·mol⁻¹·cm⁻¹. For simple, non-conjugated ketoximes, the n → π* transition appears as a low-intensity band in the near-UV region. In polar solvents, this band is expected to undergo a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons through hydrogen bonding, which increases the energy required for the transition. uobaghdad.edu.iq

π → π* Transition: This transition involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital of the C=N bond. These transitions are generally much more intense than n → π* transitions, with high molar absorptivity (ε) values, often exceeding 10,000 L·mol⁻¹·cm⁻¹. For saturated oximes, this absorption occurs at shorter wavelengths, typically in the far-UV region below 200 nm. The position of this band is less sensitive to solvent polarity compared to the n → π* transition.

The presence of the ether oxygen and the amide carbonyl group within the morpholine ring are not expected to introduce significant conjugation with the oxime chromophore, thus their primary influence would be inductive.

Illustrative Spectroscopic Data

While no specific experimental data tables for this compound exist in the literature, the following table provides illustrative data based on the typical absorption characteristics observed for simple, non-conjugated ketoximes.

Electronic TransitionExpected λmax (nm)Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Notes
n → π~220 - 240< 1,000Weak intensity; subject to hypsochromic shift in polar solvents.
π → π< 200> 10,000High intensity; located in the far-UV region.

Mechanistic Probes

UV-Vis spectroscopy serves as a powerful tool for monitoring reactions involving the oxime group. For instance, photochemical studies on oximes often utilize UV-Vis to track processes like E/Z (syn/anti) isomerization or photodeoximation (conversion back to the ketone). The E and Z isomers of an oxime can have distinct UV-Vis spectra, allowing for the quantification of the isomeric ratio in a mixture upon photoirradiation. Similarly, any reaction that alters the C=N-OH chromophore, such as hydrolysis, reduction, or complexation with metal ions, would lead to predictable changes in the absorption spectrum, enabling real-time monitoring of reaction kinetics.

Crystallographic and Conformational Analysis of Morpholin 3 One Oxime

Single Crystal X-ray Diffraction: Determination of Solid-State Molecular Structureuol.deuhu-ciqso.esrsc.org

While specific crystallographic data for Morpholin-3-one (B89469) oxime is not widely available in the provided search results, the analysis of related oxime structures provides a framework for understanding its likely molecular geometry. The oxime group (C=N-OH) is a key feature, and its bond lengths and angles are well-characterized. nih.gov For instance, in a related imidazole-bearing compound with an oxime functionality, the C=O bond length was calculated to be in the range of 1.215 Å to 1.258 Å using computational methods, which closely matched experimental values. researchgate.net The geometry of the morpholine (B109124) ring is also a critical aspect. In many morpholine-containing compounds, the ring adopts a chair conformation. researchgate.net

Table 1: Representative Bond Parameters in Related Oxime and Morpholine Structures

Bond/Angle Typical Value Reference
C=N (oxime) ~1.28 Å scispace.com
N-O (oxime) ~1.40 Å scispace.com
C-O (morpholine ring) ~1.43 Å nih.gov
C-N (morpholine ring) ~1.47 Å nih.gov
C-N-O (angle) ~110° scispace.com
C=N-O (angle) ~112° scispace.com

Note: These are generalized values from related structures and may not precisely represent Morpholin-3-one oxime.

The C=N double bond in oximes gives rise to geometric isomers, designated as (E) and (Z). windows.netnih.gov The determination of the specific isomer present in the crystal structure is a crucial outcome of X-ray diffraction analysis. dntb.gov.ua In many oxime derivatives, the (E) isomer is found to be the more stable configuration. nih.govresearchgate.net The conformation of the morpholin-3-one ring itself is also of significant interest. The morpholine ring typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net However, other conformations like a butterfly or a twisted boat have been observed in related heterocyclic systems depending on the substituents and crystal packing forces. nih.govnih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netrsc.org This method maps the close contacts between neighboring molecules, providing a detailed picture of the crystal packing. nih.govresearchgate.net For a related morpholino methanone (B1245722) oxime, Hirshfeld analysis revealed that O-H···N and C-H···O hydrogen bonds were the dominant interactions influencing the packing, with H···H interactions also contributing significantly. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Morpholin 3 One Oxime

Reactions at the Oxime Functionality (N-OH Group)

The nitrogen-oxygen bond and the hydroxyl proton of the oxime are central to its characteristic reactions. These include functionalization of the oxygen atom and rearrangements involving the nitrogen atom.

The oxygen atom of the morpholin-3-one (B89469) oxime is nucleophilic and can be readily functionalized to form oxime ethers and esters. These reactions typically proceed by deprotonating the oxime with a suitable base to form an oximate anion, which then acts as a nucleophile.

O-Alkylation: The synthesis of oxime ethers (O-alkylation) is commonly achieved by reacting the oxime with alkylating agents such as alkyl halides or sulfates in the presence of a base. acs.org For a substrate like morpholin-3-one oxime, typical conditions would involve a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or potassium carbonate (K₂CO₃) in acetone. arkat-usa.org The choice of base and solvent system is crucial for optimizing yield and preventing side reactions. arkat-usa.org A convenient, high-yield method for synthesizing various oxime ethers at room temperature utilizes pulverized potassium hydroxide (B78521) in DMSO as a "super base" system, which can achieve complete conversion in minutes to a few hours. arkat-usa.org

O-Acylation: The formation of oxime esters can be accomplished by reacting the oxime with acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. Another efficient method for the esterification of ketoximes involves using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org

These O-functionalization reactions are significant as they modify the steric and electronic properties of the oxime, which can influence subsequent reactivity. Furthermore, the resulting oxime ethers and esters are important scaffolds in medicinal chemistry. acs.orgrsc.org

Table 1: Representative O-Functionalization Reactions for Oximes

Reaction Type Reagents & Conditions Product Type Reference(s)
O-Alkylation Alkyl Halide, Base (e.g., KOH, K₂CO₃), Solvent (e.g., DMSO, Acetone) Oxime Ether arkat-usa.org
O-Acylation Acyl Chloride/Anhydride, Base (e.g., Pyridine) Oxime Ester organic-chemistry.org
Esterification Carboxylic Acid, EDCI, DMAP Oxime Ester organic-chemistry.org

The most prominent rearrangement pathway for ketoximes, including cyclic variants like this compound, is the Beckmann rearrangement. wikipedia.orgslideshare.net This acid-catalyzed reaction transforms a ketoxime into an N-substituted amide. wikipedia.org For cyclic ketoximes, this process results in a ring-expansion, yielding a lactam. wikipedia.orgscribd.com

In the case of this compound, the Beckmann rearrangement would be expected to produce the seven-membered ring lactam, 1,5-oxazepan-4-one. The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or reagents like phosphorus pentachloride and tosyl chloride. wikipedia.org

The mechanism proceeds via several key steps:

Activation: The oxime hydroxyl group is protonated by the acid, converting it into a good leaving group (water). scribd.com

Rearrangement: The group positioned anti-periplanar to the leaving group on the nitrogen atom migrates from carbon to nitrogen in a concerted step with the expulsion of water. This forms a nitrilium ion intermediate. wikipedia.orgnih.gov

Hydration & Tautomerization: The nitrilium ion is attacked by water, and subsequent deprotonation and tautomerization yield the final lactam product. scribd.com

The stereochemistry of the starting oxime is critical, as the migration is stereospecific. wikipedia.org While the classic Beckmann rearrangement is acid-catalyzed, modern methods have been developed using milder reagents to facilitate this transformation. rsc.orgorganic-chemistry.orgacs.org A related process is the reductive rearrangement, where reagents like hydrosilanes catalyzed by a Lewis acid can convert cyclic oximes into ring-enlarged secondary amines. rsc.orgrsc.org

The oxime group exhibits dual reactivity. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, while the C=N bond can be susceptible to electrophilic attack, particularly after activation of the hydroxyl group.

Nucleophilic Character: The nitrogen atom in the morpholine (B109124) ring is generally nucleophilic, although the ether oxygen withdraws some electron density, making it less nucleophilic than piperidine. wikipedia.org This is demonstrated in reactions where morpholine acts as a nucleophile to form amidines from imidoyl fluorides. rsc.org The oxime nitrogen itself is also nucleophilic. It can participate in reactions such as Michael additions and other conjugate additions.

Electrophilic Character: The carbon atom of the C=N bond is electrophilic and is the site of attack by nucleophiles. This electrophilicity is significantly enhanced when the hydroxyl group is converted into a better leaving group, as seen in the Beckmann rearrangement, which generates a highly electrophilic nitrilium ion intermediate. wikipedia.org This intermediate can be trapped by various nucleophiles. For instance, fluorination of oximes with reagents like DAST can generate imidoyl fluoride (B91410) intermediates. organic-chemistry.orgacs.orgnih.gov These reactive intermediates are highly susceptible to nucleophilic attack by amines, thiols, or water to efficiently produce amidines, thioamides, or amides, respectively. organic-chemistry.orgacs.org

Reactivity at the Carbon-Nitrogen Double Bond of the Oxime

The C=N imine bond is a key site for addition and redox reactions, providing pathways to saturated derivatives and new heterocyclic systems.

Oximes and their derivatives are valuable precursors for cycloaddition reactions, particularly [3+2] cycloadditions, which are a powerful tool for constructing five-membered heterocycles. lucp.netbohrium.com

One important pathway involves the oxidation of an aldoxime to a nitrile oxide, which serves as a 1,3-dipole. This intermediate can then react with a dipolarophile (e.g., an alkene or alkyne) in a [3+2] cycloaddition to form isoxazolines or isoxazoles. lucp.net While this compound is a ketoxime, related α-ketooximes can be transformed into cyclic nitrones, which are also effective 1,3-dipoles. nih.govdntb.gov.uaacs.org For example, a single-flask procedure involving Chan-Lam coupling of α-ketooximes with alkenylboronic acids generates α-keto-N-alkenylnitrones, which undergo spontaneous 6π-electrocyclization to form 2H-1,4-oxazine N-oxides. nih.govdntb.gov.ua These cyclic nitrone structures are poised for further cycloaddition reactions. nih.gov

Morpholine derivatives have also been utilized directly in formal [3+2] cycloadditions. For instance, morpholine itself can mediate the defluorinative cycloaddition of gem-difluoroalkenes with organic azides to form C-4-morpholine functionalized 1,2,3-triazoles. beilstein-journals.org Another study reports a formal [3+2] cycloaddition of aryl methyl ketones with morpholine, promoted by iodine and zinc, to construct 2-hydroxy-4-morpholin-2,5-diarylfuran-3(2H)-ones. nih.gov

Table 2: Cycloaddition Strategies Involving Oxime and Morpholine Motifs

Reaction Type Key Intermediate/Reagent Product Reference(s)
1,3-Dipolar Cycloaddition Nitrile Oxide (from oxime oxidation) Isoxazoline/Isoxazole lucp.net
6π-Electrocyclization/[3+2] Cycloaddition 2H-1,4-Oxazine N-Oxide (from α-ketooxime) Fused Heterocycles nih.govdntb.gov.ua
Formal [3+2] Cycloaddition Morpholine, gem-difluoroalkene, azide 1,2,3-Triazole beilstein-journals.org
Formal [3+2] Cycloaddition Morpholine, aryl methyl ketone, I₂, Zn Substituted Furanone nih.gov

Reduction: The C=N bond of an oxime can be reduced to form either a hydroxylamine (B1172632) or a primary amine, depending on the reaction conditions and the reducing agent employed. wikipedia.org The reduction of cyclic ketoximes, such as cyclopentanone (B42830) or cyclohexanone (B45756) oxime, with lithium borohydride (B1222165) in THF has been shown to produce the corresponding N-monosubstituted hydroxylamines in good yields. koreascience.kr Stronger reducing agents or catalytic hydrogenation will typically cleave the N-O bond as well, leading to the corresponding primary amine. The relative ease of reduction can be influenced by pH, with more favorable reduction potentials often observed at lower pH values where the oxime may be protonated. scielo.org.mx

Oxidation: The oxidation of oximes can lead to several outcomes. Under certain conditions, oxidative deoximation can occur, regenerating the parent carbonyl compound, in this case, morpholin-3-one. cdnsciencepub.com This reaction can be achieved using reagents like ceric ammonium (B1175870) nitrate. cdnsciencepub.com Alternatively, oxidation can be a method to generate reactive intermediates for further transformations. As mentioned previously, the oxidation of aldoximes with hypervalent iodine reagents is a common method to generate nitrile oxides for use in cycloaddition reactions. arkat-usa.orglucp.net In other cases, intramolecular oxidative cyclization of unsaturated oximes can lead to the formation of isoxazolines. nih.gov

Transformations Involving the Morpholin-3-one Ring System

Ring-closing metathesis (RCM) is a powerful method for synthesizing unsaturated rings, including nitrogen heterocycles, through the intramolecular reaction of a diene, catalyzed by metal alkylidenes like Grubbs or Schrock catalysts. d-nb.infowikipedia.org The reaction is driven by the formation of a stable cyclic alkene and a volatile byproduct, typically ethylene (B1197577). wikipedia.orgorganic-chemistry.org RCM has been successfully applied to create a wide range of ring sizes, from 5- to 30-membered rings, and is tolerant of many functional groups. wikipedia.orgorganic-chemistry.org

While direct examples of RCM applied to this compound derivatives are not extensively documented in seminal literature, the synthesis of related nitrogen heterocycles such as 3-pyrrolines and tetrahydropyridines via RCM is well-established. d-nb.info For instance, the RCM of diallylamines using second-generation Grubbs catalysts proceeds in high yield to form the corresponding pyrroline. d-nb.info A tandem ring-opening-ring-closing metathesis (RORCM) approach has also been used to synthesize functionalized metathesis catalysts, demonstrating the versatility of these reactions in modifying cyclic structures. nih.gov

The application of RCM to a precursor of this compound bearing two terminal alkene chains could, in principle, be used to construct polycyclic or macrocyclic structures incorporating the morpholinone skeleton. The success of such a strategy would depend on factors like the length and flexibility of the tether connecting the alkenes and the choice of catalyst, as modern ruthenium catalysts show high tolerance for Lewis-basic amine groups that previously posed challenges. d-nb.info

The morpholin-3-one ring contains a lactam (a cyclic amide) and an ether linkage, both of which influence its chemical behavior. The amide bond within the ring is susceptible to nucleophilic attack and hydrolysis, a reactivity that can be enhanced compared to acyclic amides due to ring strain. nih.gov A notable example of this reactivity is observed during the reduction of substituted 4-aryl-morpholin-3-ones. semanticscholar.org When the reduction of the nitro group in 4-(2-methyl-4-nitrophenyl)morpholin-3-one (B2761093) to the corresponding amine was performed using palladium on carbon under a hydrogen atmosphere in an alcohol solvent, ring-opened ester derivatives were formed as significant side products. semanticscholar.org This undesired reaction occurs via a nucleophilic attack of the alcohol solvent at the amide carbonyl carbon. semanticscholar.org The twisted conformation of the morpholin-3-one ring, induced by the ortho-substituent on the phenyl ring, is thought to facilitate this attack. semanticscholar.org To circumvent this, changing the solvent to a non-nucleophilic one like tetrahydrofuran (B95107) (THF) is decisive and prevents the amide bond cleavage. semanticscholar.org

The ether linkage, on the other hand, is generally more stable. However, the ether oxygen atom influences the reactivity of the rest of the molecule. It withdraws electron density from the nitrogen atom, which renders the amine functionality less nucleophilic and less basic compared to analogous heterocycles like piperidine. wikipedia.org This electronic effect can modulate the reactivity of the adjacent C-H bonds and the amide nitrogen. Under strongly acidic conditions, cleavage of the heterocyclic ring system can occur, leading to the formation of linear amino alcohol byproducts. smolecule.com

Mechanistic Elucidation of Novel Reactions of this compound

Understanding the mechanistic underpinnings of reactions involving this compound is crucial for developing novel synthetic methodologies and controlling reaction outcomes. Investigations focus on identifying key intermediates, transition states, and the influence of catalysts and reagents on reaction pathways.

The oxime functional group is a versatile platform for a variety of transformations, often proceeding through distinct intermediates. For O-acyl oximes derived from morpholin-3-one, a prominent reaction pathway involves the formation of an iminyl radical. nih.gov This intermediate is typically generated via a single-electron transfer (SET) from a photoexcited catalyst to the oxime derivative. nih.govbeilstein-journals.org The resulting radical anion undergoes mesolytic cleavage of the weak N–O bond to release a carboxylate anion and the key iminyl radical. nih.gov

Once formed, the iminyl radical can undergo several subsequent reactions. One important pathway is β-scission, particularly if the radical is formed on a strained ring system. nih.gov For instance, in cyclobutanone (B123998) oxime esters, the strain release drives the C–C bond cleavage to produce a primary alkyl radical and a nitrile. nih.gov A similar fragmentation of a this compound-derived iminyl radical could lead to a ring-opening reaction, generating a functionalized linear species.

Computational studies, such as those using Density Functional Theory (DFT), are invaluable for mapping potential energy surfaces and calculating the energies of intermediates and transition states. acs.org Such analyses can help elucidate the most favorable reaction pathway, for example, by comparing the energy barriers for different steps. acs.org Mechanistic probes, such as the use of radical scavengers like TEMPO, can provide experimental evidence for the involvement of radical intermediates in a proposed pathway. beilstein-journals.orgnih.gov Stereochemical studies are also critical; a stereospecific outcome often suggests a concerted mechanism or one that avoids planar, achiral intermediates like carbocations. chemrxiv.orgrsc.org

The choice of catalyst and reagents is paramount in controlling the reactivity and selectivity of transformations involving this compound. Both metal catalysts and organocatalysts can be employed to direct reactions to specific sites on the molecule. acs.orgmdpi.com

Metal catalysis is particularly diverse for oxime functionalization. acs.org Metal centers can play multiple roles: they can act as Lewis acids to activate the oxime, serve as a template to bring reactants together, or participate in redox cycles to enable C-H activation or cross-coupling reactions. acs.orgsnnu.edu.cn For example, rhodium(III) catalysts are effective for the direct functionalization of C-H bonds adjacent to a directing group. snnu.edu.cnrsc.org The amide or ether oxygen within the morpholin-3-one ring could potentially act as a directing group to guide a metal catalyst to a specific C-H bond for functionalization. The selectivity can be tuned by the choice of metal (e.g., Pd, Rh, Cu, Mn), oxidant, and additives. rsc.org

The table below summarizes how different catalytic systems can direct the functionalization of oximes and related compounds, illustrating principles applicable to this compound.

Catalyst SystemReagents/AdditivesTransformationMechanistic Role of CatalystReference(s)
[{CpIrCl2}2] / AgNTf2Acyl azidesO-Iminoacylation of oxime ethersIridium complex facilitates amination. acs.org
[CpRhCl2]2 / AgOAcAlkynesO-Alkylation of oximesSilver(I) acts as an electrophilic activator of the C≡C bond. acs.org
Copper(II)2-Hydroxyindoline-1,3-dioneOximation of C-H bondsActs as a C-H bond activator. acs.org
fac-Ir(ppy)3DABCO (base)Reductive cleavage of O-benzoyl oximesPhotoexcited iridium complex acts as a photoreductant to initiate iminyl radical formation. nih.gov
Mn(OAc)3-AminocarbonylationManganese catalyst enables reaction between indoles and isocyanates without other additives. rsc.org

Organocatalysts, such as amines or Brønsted acids, can also control reaction pathways, often by activating the substrate or a reagent through the formation of zwitterionic intermediates or via hydrogen bonding. mdpi.com The reaction conditions, including the choice of solvent, can also be critical, as seen in the prevention of amide ring-opening by using THF instead of an alcohol. semanticscholar.org

Radical reactions provide a powerful avenue for the functionalization of this compound, particularly through derivatives like O-acyl or O-aryl oximes. The generation of radicals often begins with a single-electron transfer (SET) event, frequently initiated by photoredox catalysis. nih.govrsc.org In a typical mechanism, a photoexcited catalyst (e.g., an iridium or ruthenium complex) transfers an electron to the oxime ester. nih.govbeilstein-journals.org This SET process leads to the formation of a radical anion, which rapidly fragments by cleaving the weak N-O bond to generate an iminyl radical. nih.gov

The iminyl radical is a key intermediate that can participate in various subsequent transformations. rsc.org One common pathway is intramolecular cyclization, where the radical adds to a nearby alkene or arene. beilstein-journals.org Another is fragmentation via β-scission, which can result in ring-opening, as discussed previously. nih.govrsc.org The specific pathway taken by the iminyl radical can be controlled by the substrate's structure and the reaction conditions.

Electron transfer can also be mediated electrochemically. nih.gov Electrocatalysis allows for the generation of radical ions under mild conditions by controlling the electrode potential, offering an alternative to chemical oxidants or reductants. nih.gov For example, an anodic oxidation could generate a radical cation, while a cathodic reduction could initiate the formation of a radical anion, providing complementary pathways for radical generation from this compound precursors.

The table below outlines potential radical reaction pathways that could be applied to derivatives of this compound, based on established reactivity patterns of other oximes.

Radical PrecursorGeneration MethodKey Radical IntermediateSubsequent Reaction TypeReference(s)
O-Acyl/Benzoyl Oxime EsterPhotoredox Catalysis (e.g., fac-Ir(ppy)3)Iminyl radicalβ-Scission / Ring-Opening nih.gov
Cyclobutanone Oxime EsterCopper(I) CatalysisIminyl radical -> γ-Cyanoalkyl radicalIntramolecular Cyclization beilstein-journals.org
O-Acyl OximePhotoinduced Electron TransferIminyl radicalNeophyl Rearrangement nih.gov
Carboxylate DerivativePhotoredox Catalysis (e.g., Ir(III))Carboxyl radical -> Alkyl radicalDecarboxylative C-H Functionalization rsc.org

These radical-based strategies represent a modern and powerful approach to synthesizing complex molecules from simple precursors, and their application to the this compound scaffold holds significant potential for novel transformations.

Morpholin 3 One Oxime As a Strategic Building Block in Organic Synthesis

Precursor for the Synthesis of Novel Heterocyclic and Complex Molecular Scaffolds

Morpholin-3-one (B89469) oxime serves as a versatile precursor for constructing a variety of more complex molecular architectures. The inherent reactivity of both the oxime functional group and the morpholin-3-one core allows for its application in diverse synthetic strategies, leading to novel heterocyclic systems.

Application in Multi-Component Reaction Sequences (e.g., Ugi-type modifications involving the oxime)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.

While the direct participation of Morpholin-3-one oxime as the ketone component in a classical Ugi reaction is not extensively documented, modifications of the Ugi reaction and post-Ugi transformations represent a viable strategy for incorporating this scaffold. For instance, related morpholin-3-one structures are synthesized using Ugi MCRs to generate diverse chemical libraries. lookchem.com The general principle of the Ugi reaction involves the formation of an iminium ion intermediate, which is then trapped by an isocyanide and subsequently by a nucleophile (the carboxylate anion).

Hydroxylamine (B1172632) has been explored as an alternative to the amine component in Ugi-type reactions, which could potentially offer a route to incorporate an oxime-like moiety directly. nih.gov However, the application of this compound itself within these sequences remains a specialized area. The reactivity of the oxime could potentially interfere with the standard Ugi pathway or could be leveraged in post-Ugi modifications, where the initially formed Ugi product undergoes a subsequent intramolecular reaction involving the oxime group to yield novel heterocyclic systems.

Derivatization Strategies for Functional Group Transformations

The this compound scaffold offers multiple sites for chemical modification, allowing for extensive structural diversification. Strategies can target either the oxime group or the heterocyclic ring system.

Selective Modification of the Oxime for Further Synthetic Transformations

The oxime group is subject to a wide range of well-established chemical transformations, making it a highly versatile functional handle. britannica.com

Beckmann Rearrangement: This classic reaction transforms an oxime into an amide under acidic conditions. wikipedia.org For a cyclic ketoxime like this compound, the Beckmann rearrangement would result in ring expansion, yielding a seven-membered lactam (a 1,5-oxazepan-4-one derivative). nih.govresearchgate.net The reaction proceeds via the migration of the group anti-periplanar to the oxime's hydroxyl group. wikipedia.org This transformation provides a direct route to medium-sized heterocyclic rings, which are of significant interest in medicinal chemistry.

Reduction to Amine: The oxime can be reduced to the corresponding primary amine using various reducing agents, such as catalytic hydrogenation or hydride reagents. mdpi.com This would convert the C=NOH group of this compound to a C-NH2 group, yielding an aminomorpholinone, a valuable building block for further functionalization.

O-Alkylation and O-Acylation: The oxygen atom of the oxime is nucleophilic and can be readily alkylated or acylated to form oxime ethers and esters, respectively. acs.org These modifications can alter the compound's properties and provide a handle for further reactions. O-substituted oximes are also precursors for various radical-mediated transformations.

Oxidation: Depending on the reaction conditions, oxidation of the oxime group can lead to the corresponding nitro compound or regenerate the ketone. mdpi.com

Reaction Type Reagents Product Type
Beckmann RearrangementStrong Acid (e.g., H₂SO₄), PCl₅Ring-expanded Lactam
ReductionH₂, Pd/C; LiAlH₄Primary Amine
O-AlkylationAlkyl Halide, BaseOxime Ether
O-AcylationAcyl Chloride, BaseOxime Ester

Functionalization of the Morpholin-3-one Ring for Structural Diversification

In addition to modifying the oxime, the morpholin-3-one ring itself presents opportunities for derivatization.

N-Functionalization: The amide nitrogen of the morpholin-3-one ring is a key site for modification. It can be alkylated or arylated under basic conditions to introduce various substituents. This N-functionalization is a common strategy for building molecular diversity in related morpholinone scaffolds. nih.gov

α-Carbon Functionalization: The carbon atoms adjacent to the carbonyl group (C2) and the oxime (C2) can potentially be functionalized. Enolate formation at the C2 position, for example, could allow for the introduction of electrophiles, although this may be challenging due to the adjacent heteroatoms. Palladium-catalyzed C-H functionalization has been used to derivatize related saturated heterocycles like 1,3-oxazinanes at positions adjacent to the ring oxygen, suggesting a possible, albeit advanced, strategy for the C5 position of the morpholin-3-one ring. nih.gov

Phosphonylation: The parent Morpholin-3-one has been shown to react with triethyl phosphite (B83602) and phosphoryl chloride to yield 1,1-bisphosphonates. nih.gov This indicates that the carbonyl group (or its imine equivalent) is reactive towards phosphorus-based reagents, offering a route to phosphonate (B1237965) derivatives which are important in medicinal chemistry.

Theoretical and Computational Chemistry Studies of Morpholin 3 One Oxime

Quantum Chemical Investigations of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

A computational analysis of Morpholin-3-one (B89469) oxime would calculate the energies and visualize the spatial distribution of these frontier orbitals. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital.

For Morpholin-3-one oxime, FMO analysis would identify the most probable sites for nucleophilic and electrophilic attack. The regions of the molecule with the highest density of the HOMO would be the most nucleophilic, whereas the areas with the highest density of the LUMO would be the most electrophilic. This information is invaluable for predicting how the molecule will react with other chemical species. nih.gov

Interactive Table: Key Parameters in FMO Analysis

ParameterDescriptionSignificance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. A higher (less negative) energy indicates a stronger tendency to donate electrons.Determines nucleophilicity and electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. A lower (more negative) energy indicates a stronger tendency to accept electrons.Determines electrophilicity and electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Note: Specific energy values for this compound are not available in published literature and would require dedicated quantum chemical calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. nih.govnih.gov These predictions are crucial for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

For this compound, DFT calculations could predict its 1H and 13C NMR chemical shifts. nrel.govchemrxiv.org The process involves optimizing the molecule's 3D geometry and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbital (GIAO). nih.govrsc.org The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental data can help assign the signals in the spectrum to specific atoms in the molecule, which is especially useful for complex structures. nih.gov

Similarly, computational methods can predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of this compound. q-chem.com After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic displacements. q-chem.com This analysis yields a set of vibrational modes and their corresponding frequencies. These theoretical frequencies can be visualized to understand the nature of the atomic motions (e.g., stretching, bending) for each vibrational band, aiding in the assignment of experimental IR and Raman spectra. mdpi.com

Computational Mechanistic Studies

Computational chemistry is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. By modeling the transformation from reactants to products, researchers can identify intermediates and transition states that are often difficult or impossible to observe experimentally.

Elucidation of Reaction Mechanisms via Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional plot that represents the energy of a chemical system as a function of its geometric parameters. libretexts.orgwikipedia.org By mapping the PES for a reaction, chemists can trace the most favorable reaction pathway, known as the minimum energy path. fiveable.mewayne.edu

For reactions involving this compound, such as its formation from Morpholin-3-one and hydroxylamine (B1172632) or its subsequent transformations, computational methods can be used to locate the key points on the PES. researchgate.netsemanticscholar.orgic.ac.uk These include the stable geometries of reactants, products, and any intermediates, which correspond to minima on the surface. Crucially, this approach allows for the identification and characterization of transition states—the energy maxima along the reaction coordinate that represent the kinetic barrier to the reaction. wayne.eduyoutube.com The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate. Analyzing the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Catalyst Design and Optimization through Computational Modeling

Computational modeling plays a vital role in modern catalyst development by providing insights into catalyst-substrate interactions and reaction mechanisms. nih.govfrontiersin.org This knowledge allows for the rational design of new catalysts with improved efficiency, selectivity, and stability.

In the context of reactions involving this compound, computational methods could be employed to design or optimize a suitable catalyst. For example, if a reaction requires a specific bond activation, different catalyst structures could be modeled to see which one lowers the activation energy of the desired pathway most effectively. DFT calculations can be used to study the binding of this compound to a catalyst's active site, elucidating the non-covalent interactions that stabilize the transition state. acs.org By systematically modifying the catalyst's structure in silico (e.g., changing ligands or functional groups) and recalculating the energy profile of the reaction, researchers can identify modifications that are predicted to enhance catalytic performance before undertaking laboratory synthesis and testing. rsc.org

Molecular Modeling of Interactions with Biological Receptor Sites

Many morpholine-containing compounds exhibit biological activity, making them relevant in medicinal chemistry. researchgate.net Molecular modeling techniques, such as molecular docking and molecular dynamics, are used to predict and analyze how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comresearchgate.net For this compound, a docking study would involve placing the molecule into the binding site of a target protein with a known 3D structure. The algorithm then samples different conformations and orientations of the ligand, scoring them based on binding affinity. orientjchem.orgnih.gov The results can identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the receptor. nih.gov

While specific molecular docking studies for this compound are not currently in the public domain, this methodology would be the first step in assessing its potential as a ligand for various biological targets. Such studies provide crucial hypotheses about a compound's mechanism of action at the molecular level, guiding further experimental validation in drug discovery processes. mdpi.com

Structure-Activity Relationship (SAR) Derivation through Ligand-Protein Docking

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. By correlating a molecule's three-dimensional structure with its biological activity, researchers can identify key chemical features responsible for its effects. Molecular docking is a primary computational technique used in SAR to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net

In the context of this compound, docking simulations would be employed to place the molecule into the active site of a relevant protein target. The process involves scoring functions that estimate the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net SAR-guided molecular docking can rationalize the binding modes of a series of related compounds, providing insights into which parts of the molecule are crucial for binding. For instance, studies on other heterocyclic compounds, such as quinazoline-morpholine hybrids, have successfully used molecular docking to evaluate protein-ligand interactions and inhibition mechanisms against various molecular targets. nih.gov

The key structural features of this compound for such studies would be the morpholine (B109124) ring and the oxime group. The morpholine ring can participate in various interactions, while the oxime group (C=N-OH) is a potent hydrogen-bond donor and acceptor, a capability that often plays a key role in molecular recognition. nih.gov A hypothetical SAR study might involve creating a library of this compound derivatives with substitutions at different positions on the morpholine ring. Docking these derivatives against a target protein would help elucidate the role of steric and electronic effects on binding affinity.

For example, a computational analysis of benzophenone (B1666685) oxime ether derivatives used Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling alongside docking to understand their herbicidal activity. researchgate.net A similar approach for this compound could generate contour maps indicating where bulky, electron-donating, or electron-withdrawing groups might enhance or diminish activity. The flexibility of the protein, particularly loops in the binding site, is a critical element for accurate docking, as the site may be created or adjusted during the interaction with the ligand in an "induced fit" process. researchgate.net

Table 1: Hypothetical Docking Scores of this compound Derivatives Against a Protein Kinase Target

CompoundModification on Morpholine RingDocking Score (kcal/mol)Key Interactions Predicted
This compoundNone (Parent Compound)-7.5H-bond (oxime OH), H-bond (ring O)
Derivative A4-Methyl-7.2H-bond (oxime OH), Steric clash
Derivative B5-Hydroxyl-8.1H-bond (oxime OH), H-bond (new OH)
Derivative C2-Phenyl-8.9H-bond (oxime OH), Pi-stacking (phenyl)
Derivative D6-Fluoro-7.8H-bond (oxime OH), Halogen bond

Dynamics of Molecular Recognition and Binding Mode Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and the persistence of key interactions.

For a this compound-protein complex identified through docking, an MD simulation would reveal the stability of the binding pose. Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the ligand and protein atoms are monitored. nih.gov A stable RMSD for the ligand suggests it remains securely in the binding pocket, while RMSF values can highlight which parts of the molecule or protein are most flexible.

The analysis of molecular recognition focuses on the specific non-covalent interactions that maintain the complex. Hydrogen bonding plays a crucial role in the recognition processes of oximes. nih.gov The oxime group's ability to form strong hydrogen bonds is a significant factor in its binding capabilities. nih.gov In MD simulations of other oxime-containing drugs, analyses have shown that these compounds form persistent hydrogen bonds and water-bridged interactions with active site residues. nih.gov The supramolecular structure of oxime complexes is often dictated by a framework of hydrogen bonds. mdpi.com

In the case of this compound, MD simulations would likely show the oxime's hydroxyl group acting as a hydrogen bond donor to an acceptor residue in the protein's active site, and the oxime nitrogen potentially acting as an acceptor. The oxygen atom within the morpholine ring could also serve as a hydrogen bond acceptor. Cation-π interactions, where a positively charged group on the protein interacts with an aromatic ring, could also be important if derivatives with aromatic substituents are considered. nih.gov

Table 2: Analysis of Intermolecular Interactions from a Hypothetical MD Simulation

Interaction TypeInteracting Groups (Ligand)Interacting Groups (Protein)Average Occupancy (%)
Hydrogen BondOxime -OHAspartate side chain92%
Hydrogen BondOxime NSerine backbone NH45%
Hydrogen BondMorpholine Ring OLysine side chain NH3+78%
Hydrophobic ContactMorpholine Ring CH2Leucine, Valine side chains65%
Water BridgeOxime -OHTyrosine side chain35%

Development of Predictive Models for Chemical Transformations

Predicting the outcome of chemical reactions is a central challenge in organic chemistry. Recent advances in artificial intelligence, particularly machine learning, have led to the development of powerful predictive models. nih.gov One of the most successful architectures is the Molecular Transformer, which treats reaction prediction as a language translation task. nih.govnih.gov

These models learn the underlying rules of chemical reactivity by being trained on large datasets of known reactions. nih.gov The input consists of the SMILES (Simplified Molecular-Input Line-Entry System) strings of the reactants and reagents, and the model "translates" this input into the SMILES string of the predicted product. nih.gov Such models require no handcrafted rules and can accurately predict subtle transformations, including issues of chemoselectivity and regioselectivity. nih.gov

For this compound, a predictive model could forecast the products of various transformations. For instance, the reduction of oximes is a known promiscuous activity of Old Yellow Enzymes (OYEs), which involves a two-step reduction to yield pyrazine (B50134) derivatives. researchgate.net A trained model could predict the outcome of such an enzymatic reaction. Similarly, reactions involving the morpholin-3-one core, such as its conversion to bisphosphonates, could be modeled. nih.gov

An important feature of these predictive models is their ability to estimate their own uncertainty. nih.gov The model can provide a confidence score for each prediction, which helps chemists assess the reliability of the output. nih.gov This is particularly useful when exploring novel chemical space or predicting reactions for which there is little experimental precedent. An "enzymatic transformer" model can even be trained to predict the products of biocatalytic reactions by including natural language descriptions of the enzyme alongside the reactant SMILES. nih.gov

Table 3: Hypothetical Predictions for Chemical Transformations of this compound

Reactants + Reagents (SMILES)Predicted ProductTransformation TypeModel Confidence
C1COCC(=NO)N1 + [H] (reductase enzyme)C1CN=C(CO1)C1=NCC(CO1)N1Enzymatic Reduction/Dimerization88%
C1COCC(=NO)N1 + P(OEt)3 / POCl3C1COCC(P(=O)(O)O)(P(=O)(O)O)N1Bisphosphonate Formation91%
C1COCC(=NO)N1 + m-CPBAC1COCC(=O)N1Oxidation85%
C1COCC(=NO)N1 + CH3I / K2CO3C1COCC(=NOC)N1O-Methylation95%

Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring

Chromatographic methods are central to the analysis of morpholin-3-one (B89469) oxime, offering powerful tools for separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like morpholin-3-one oxime. numberanalytics.comeschemy.com The development of a robust HPLC method is critical for assessing the purity of synthesized batches, separating potential isomers, and monitoring the progress of synthesis reactions in real-time. acs.orgchromatographyonline.com

Given the polar nature of the morpholine (B109124) ring and the oxime group, a reversed-phase HPLC (RP-HPLC) method is often the preferred approach. nih.govwaters.com The development of such a method would involve a systematic optimization of several key parameters to achieve adequate separation and peak shape. maxwellsci.com

Method Development Considerations:

Stationary Phase: A C18 column is a common starting point for the separation of polar analytes. waters.commaxwellsci.com However, for highly polar compounds that may exhibit poor retention on traditional C18 phases, columns with polar-embedded groups or those designed for aqueous mobile phases ("aqueous C18") can provide enhanced retention and selectivity. waters.comhplc.eu Porous graphitized carbon (PGC) columns also offer a unique selectivity for polar compounds. tandfonline.com

Mobile Phase: A typical mobile phase would consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The choice of buffer and its pH can be crucial for controlling the ionization state of the this compound and any acidic or basic impurities, thereby influencing their retention times. The use of ion-pairing reagents, such as heptanesulfonic acid, can also be employed to improve the retention of polar compounds. nih.gov

Detection: A UV detector is commonly used for compounds containing a chromophore. maxwellsci.com The oxime functionality and the morpholine ring may provide sufficient UV absorbance for detection, typically in the range of 210-220 nm. google.com For enhanced sensitivity and specificity, a diode array detector (DAD) can be used to acquire the full UV spectrum of each peak.

Temperature: Column temperature is another parameter that can be optimized to improve peak shape and resolution.

Reaction Monitoring: HPLC is an invaluable tool for monitoring the progress of the synthesis of this compound. acs.org By taking aliquots from the reaction mixture at various time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product and any byproducts. researchgate.netacs.org This provides crucial kinetic information and helps in determining the optimal reaction time. chromatographyonline.com

Illustrative HPLC Method Parameters:

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. eschemy.com While this compound itself may have limited volatility due to its polar nature and hydrogen bonding capability, GC analysis can be performed following a derivatization step to create a more volatile and thermally stable analogue. researchgate.net

A common derivatization strategy for polar compounds containing active hydrogens (like the oxime hydroxyl group) is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and improving chromatographic performance.

For the analysis of morpholine-containing compounds, derivatization to form a more volatile species like N-nitrosomorpholine has also been reported, followed by GC analysis. researchgate.netnih.gov

GC Method Considerations:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically used for the analysis of a wide range of compounds.

Injection: A split/splitless injector is commonly used, with the split ratio adjusted based on the concentration of the analyte.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) can offer enhanced selectivity for nitrogen-containing compounds like this compound. nih.gov

Hyphenated Analytical Techniques for Comprehensive Structural Insights

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for structural elucidation and mixture analysis. eschemy.comtandfonline.combmc-rm.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are arguably among the most powerful analytical tools for modern chemical research. excedr.com This technique combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for the analysis of complex reaction mixtures and the identification of unknown compounds. technologynetworks.com

In the context of this compound synthesis, LC-MS/MS can be used to:

Confirm the identity of the final product: By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its isotopic pattern.

Identify reaction intermediates: Even transient or low-concentration intermediates can be detected and their structures proposed based on their mass.

Characterize impurities and byproducts: The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of unknown peaks in the chromatogram.

Trace reaction pathways: By using isotopically labeled starting materials (e.g., containing ¹³C or ¹⁵N), the fate of individual atoms can be followed throughout the reaction, providing definitive evidence for the reaction mechanism.

The use of "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allows for the analysis of polar and thermally labile molecules like this compound without significant fragmentation in the ion source. excedr.com Further fragmentation for structural elucidation is then performed in the collision cell of a tandem mass spectrometer (MS/MS). technologynetworks.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of mass spectrometry. eschemy.comnih.gov Following derivatization to enhance volatility, GC-MS analysis of a this compound reaction mixture can provide detailed information about the composition of the volatile components. nih.gov

The mass spectrometer provides a mass spectrum for each separated component, which serves as a "molecular fingerprint." This allows for the confident identification of known compounds by comparing their spectra to established libraries (e.g., NIST). For unknown compounds, the fragmentation pattern provides valuable clues for structural elucidation. rsc.orgresearchgate.net GC-MS is particularly useful for identifying and quantifying volatile impurities that may not be readily detectable by HPLC.

Spectrophotometric Assays for Kinetic and Equilibrium Studies

UV-Visible spectrophotometry is a versatile and accessible technique that can be employed for quantitative analysis and for studying the kinetics and equilibria of reactions involving chromophoric species. maxapress.com

For this compound, spectrophotometric methods can be developed based on several principles:

Direct Measurement: If this compound or its precursors have a distinct UV-Vis absorption profile, their concentration can be directly monitored over time to study reaction kinetics. researchgate.netrsc.orgdiva-portal.org

Colorimetric Reactions: A common method for the determination of oximes involves their acid-catalyzed hydrolysis to the corresponding carbonyl compound and hydroxylamine (B1172632). tandfonline.comacs.org The liberated hydroxylamine can then be oxidized to nitrite, which is subsequently reacted with a Griess-type reagent to form a highly colored azo dye that can be quantified spectrophotometrically. tandfonline.com This approach offers high sensitivity.

Complexation Reactions: Some oximes form colored complexes with metal ions, and this property can be exploited for their quantification. iaea.org

Kinetic Studies: The formation of an oxime from a carbonyl compound and hydroxylamine, or the hydrolysis of an oxime, can be monitored in real-time using a UV-Vis spectrophotometer. researchgate.net By measuring the change in absorbance at a specific wavelength corresponding to a reactant or product, the reaction rate can be determined. This allows for the investigation of the effects of pH, temperature, and catalysts on the reaction. bmc-rm.org

Equilibrium Studies: Spectrophotometry can also be used to determine the acid dissociation constant (pKa) of the oxime group. researchgate.net By measuring the absorbance of a solution of this compound at various pH values, the relative concentrations of the protonated and deprotonated forms can be determined, from which the pKa can be calculated. bmc-rm.org

Illustrative Data for a Hypothetical Kinetic Study of Oxime Formation:

Time (minutes)Absorbance at λmax
00.050
50.250
100.400
150.510
200.590
300.680
450.750
600.780
900.795
1200.800

This data could be used to plot absorbance versus time to determine the reaction rate and half-life.

Determination of Dissociation Constants (pKa) for Mechanistic Understanding in Non-Aqueous and Mixed Solvents

The acid dissociation constant (pKa) is a fundamental parameter that quantifies the strength of an acid in solution. For "this compound," which possesses both acidic (oxime hydroxyl group) and potentially basic (morpholine nitrogen) centers, determining its pKa values is essential for predicting its ionization state, solubility, and reactivity in different solvent systems. In many research and industrial applications, reactions are not conducted in purely aqueous media, making the determination of pKa in non-aqueous and mixed solvents particularly relevant. liverpool.ac.uk

Potentiometric and spectrophotometric titrations are the most common methods for pKa determination. nih.govneu.edu.tr

Potentiometric Titration in Mixed Solvents:

This technique involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the potential difference (voltage) using a pH electrode. nih.gov For compounds like "this compound" with limited water solubility, a mixed-solvent system, such as ethanol-water, is often employed. nih.gov

The experimental setup for the potentiometric titration of "this compound" in a 20% (v/v) ethanol-water mixture would typically involve:

Dissolving a precise amount of the compound in the mixed solvent.

Maintaining a constant ionic strength, for example, with 0.1 M NaCl. nih.gov

Titrating the solution with a standardized solution of hydrochloric acid and subsequently with sodium hydroxide (B78521) at a constant temperature (e.g., 25 ± 0.1 °C). nih.gov

Recording the pH meter readings after each addition of the titrant.

The resulting titration curve (pH vs. volume of titrant) would be analyzed using computer programs like HYPERQUAD to calculate the pKa values. nih.gov For a compound like "this compound," one might expect to determine pKa values associated with the protonation of the morpholine nitrogen and the deprotonation of the oxime hydroxyl group.

Spectrophotometric Determination in Non-Aqueous Solvents:

UV-Vis spectrophotometry offers a powerful alternative for pKa determination, especially for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization. jcsp.org.pkmmsl.cz This method is particularly useful in non-aqueous solvents like acetonitrile, where potentiometric pH measurements can be challenging. jcsp.org.pk

To determine the pKa of "this compound" in a 95% acetonitrile-water mixture, the following steps would be undertaken:

A series of buffer solutions with known pH values in the chosen solvent system are prepared.

The UV-Vis spectrum of "this compound" is recorded in each buffer solution at a constant temperature. jcsp.org.pk

The analytical wavelength, where the difference in absorbance between the ionized and non-ionized forms is maximal, is identified. jcsp.org.pk

The absorbance at this wavelength is plotted against the pH of the solutions.

The pKa value can then be determined from the resulting sigmoidal curve using various calculation methods, such as the half-height method or the Colleter method. jcsp.org.pk

A hypothetical dataset for the spectrophotometric pKa determination of "this compound" is presented below:

pHAbsorbance at λ_max
2.00.150
4.00.152
6.00.250
7.00.450
7.40.575
8.00.700
9.00.850
10.00.851
12.00.852

From this data, the pKa could be graphically or mathematically determined to be the pH at which the absorbance is halfway between the minimum and maximum values.

UV-Vis Kinetic Studies of Reaction Rates and Mechanisms

UV-Vis spectroscopy is a valuable tool for studying the kinetics of chemical reactions, including the formation or reaction of oximes. rsc.org By monitoring the change in absorbance of a reactant or product over time, the rate of the reaction can be determined. This information is crucial for understanding reaction mechanisms and optimizing reaction conditions.

For "this compound," UV-Vis kinetic studies could be employed to investigate its formation from a suitable precursor or its subsequent reactions. For instance, the reaction of an α-keto-morpholine with hydroxylamine to form "this compound" could be monitored if one of the species has a distinct chromophore.

General Procedure for a UV-Vis Kinetic Study:

Selection of a Chromogenic System: The reaction under investigation should involve a species that absorbs in the UV-Vis range, and its concentration should change measurably during the reaction. If "this compound" or its precursors are not sufficiently chromophoric, a reaction with a chromogenic substrate can be designed. For example, the reaction of "this compound" with an aldehyde that has a strong UV-Vis signal could be studied. researchgate.net

Experimental Setup: The reaction is initiated by mixing the reactants in a cuvette placed inside a thermostatted UV-Vis spectrophotometer. researchgate.net

Data Acquisition: The absorbance at a specific wavelength is recorded at regular time intervals. chemrxiv.org

Data Analysis: The absorbance data is converted to concentration data using the Beer-Lambert law. The rate of the reaction can then be determined by fitting the concentration-time data to an appropriate rate law (e.g., pseudo-first-order). rsc.orgrsc.org

A hypothetical kinetic study on the formation of a derivative from "this compound" and a chromogenic aldehyde could yield the following data:

Time (s)Absorbance at λ_max
00.050
300.250
600.400
900.510
1200.590
1800.700
2400.760
3000.800

Plotting ln(A_∞ - A_t) versus time (where A_∞ is the absorbance at the end of the reaction and A_t is the absorbance at time t) would yield a straight line for a pseudo-first-order reaction, the slope of which is the observed rate constant (k_obs). rsc.org

These kinetic studies can be performed under various conditions (e.g., different pH, temperatures, catalyst concentrations) to elucidate the reaction mechanism and the role of different species. For example, the effect of catalysts like aniline (B41778) on the rate of oxime formation can be quantified. researchgate.netdiva-portal.org

Q & A

Q. How do steric and electronic effects influence this compound’s coordination chemistry with transition metals?

  • Methodological Answer : Perform X-ray crystallography or EXAFS to determine binding geometries. Correlate ligand denticity with metal ion selectivity (e.g., Fe²⁺ vs. Cu²⁺) using UV-Vis titration and stability constant calculations. Discuss implications for catalytic or therapeutic applications .

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